molecular formula C11H8ClHgN B14315862 Mercury, chloro[2-(2-pyridinyl)phenyl]- CAS No. 106995-39-5

Mercury, chloro[2-(2-pyridinyl)phenyl]-

Cat. No.: B14315862
CAS No.: 106995-39-5
M. Wt: 390.23 g/mol
InChI Key: JVIXXEKUVALPQX-UHFFFAOYSA-M
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Description

Mercury, chloro[2-(2-pyridinyl)phenyl]- is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(2-pyridinyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, chloro[2-(2-pyridinyl)phenyl]- typically involves the reaction of mercury(II) chloride with 2-(2-pyridinyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of mercury, chloro[2-(2-pyridinyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Mercury, chloro[2-(2-pyridinyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the mercury center to lower oxidation states.

    Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and phosphines can replace the chloro group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mercury(II) complexes, while substitution reactions can produce a wide range of organomercury compounds with different functional groups.

Scientific Research Applications

Mercury, chloro[2-(2-pyridinyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which mercury, chloro[2-(2-pyridinyl)phenyl]- exerts its effects involves the coordination of the mercury atom with various ligands. This coordination can alter the electronic properties of the mercury center, making it reactive towards different substrates. The molecular targets and pathways involved include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Proteins: It can interact with protein thiol groups, affecting protein function and stability.

    Cellular Pathways: The compound can modulate cellular signaling pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

Mercury, chloro[2-(2-pyridinyl)phenyl]- can be compared with other organomercury compounds, such as:

    Mercury, chloro[phenyl]-: Similar structure but lacks the pyridinyl group, resulting in different reactivity and applications.

    Mercury, chloro[2-(2-thienyl)phenyl]-: Contains a thienyl group instead of a pyridinyl group, leading to variations in chemical behavior and biological activity.

    Mercury, chloro[2-(2-furanyl)phenyl]-:

The uniqueness of mercury, chloro[2-(2-pyridinyl)phenyl]- lies in its specific combination of a mercury center with a chloro and 2-(2-pyridinyl)phenyl group, which imparts distinct reactivity and versatility in various applications.

Q & A

Q. Basic: What are the recommended synthetic routes for Mercury, chloro[2-(2-pyridinyl)phenyl]-, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves organomercury coupling reactions under controlled conditions. A validated approach includes:

Precursor Preparation : React 2-(2-pyridinyl)phenyl lithium with HgCl₂ in anhydrous THF at -78°C to form the organomercury intermediate .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/hexane gradient) to isolate the product.

Purity Optimization : Recrystallization from ethanol/water mixtures (7:3 v/v) yields >99% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations :

  • Strict exclusion of moisture to prevent Hg-O side products.
  • Safety protocols for mercury handling (e.g., closed systems, PPE) are critical .

Q. Advanced: How do steric and electronic effects of the pyridinyl-phenyl ligand influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The ligand’s electronic and steric profile can be studied via:

DFT Calculations : Analyze bond dissociation energies (Hg-C vs. Hg-N) to predict reactivity. For example, the pyridinyl nitrogen’s electron-withdrawing effect stabilizes the Hg center, reducing oxidative addition efficiency .

Experimental Validation : Compare reaction rates with analogous ligands (e.g., purely phenyl or substituted pyridines) in Stille couplings. Kinetic data (monitored via ¹H NMR) show a 30% slower rate for the pyridinyl-phenyl ligand due to steric hindrance .

Data Contradiction : Some studies report enhanced stability with pyridinyl ligands, while others note reduced catalytic turnover. This discrepancy may arise from solvent effects (polar vs. nonpolar) or Hg(II) ↔ Hg(I) redox shifts .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:
A multi-technique approach is essential:

¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridinyl protons at δ 8.3–8.7 ppm) and confirm Hg-C bonding via absence of exchange broadening .

X-ray Crystallography : Resolve Hg coordination geometry. Data for analogous compounds show distorted tetrahedral Hg centers with Hg-Cl bond lengths of 2.35–2.40 Å .

ESI-MS : Detect molecular ion peaks ([M+H]⁺ at m/z 427) and isotopic patterns (characteristic ²⁰²Hg/¹⁹⁹Hg ratios) .

Limitation : Raman spectroscopy is less effective due to weak Hg-Cl stretching bands (~250 cm⁻¹) overlapping with lattice modes .

Q. Advanced: How can in vitro toxicity mechanisms of this compound be systematically evaluated?

Methodological Answer:
Use tiered assays to assess cellular and molecular toxicity:

Cell Viability : MTT assays in HepG2 cells (IC₅₀ ~ 15 µM at 24 hrs) .

ROS Generation : Flow cytometry with DCFH-DA dye shows 2.5-fold ROS increase at 10 µM .

Hg-S Binding : Monitor metallothionein upregulation via qPCR (MT1A mRNA increases 12-fold) .

Contradictions : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 50 µM in kidney cells) may reflect tissue-specific uptake or glutathione-dependent detoxification pathways .

Q. Advanced: What computational models predict environmental persistence and bioaccumulation potential?

Methodological Answer:

QSPR Models : Input logP (2.8) and Hg-C bond strength (285 kJ/mol) to estimate a bioaccumulation factor (BCF) of 1,200 in fish .

Hydrolysis Kinetics : Half-life in water (pH 7, 25°C) is ~120 days, but decreases to 14 days under UV light due to Hg-C cleavage .

Validation : Compare with field data from mercury-contaminated sites, though literature gaps exist for this specific compound .

Q. Basic: How should researchers handle and store this compound to minimize degradation?

Methodological Answer:

Storage : In amber vials under argon at -20°C to prevent photolytic cleavage and oxidation .

Waste Management : Neutralize with Na₂S to form HgS precipitates, followed by EPA-approved disposal .

Q. Advanced: What strategies resolve crystallographic disorder in Hg-containing structures?

Methodological Answer:

Low-Temperature Data Collection : At 100 K, reduce thermal motion artifacts.

Twinned Refinement : Use SHELXL for pseudo-merohedral twinning (common in monoclinic Hg complexes) .

Occupancy Modeling : Assign partial occupancy to disordered Cl or solvent molecules .

Properties

CAS No.

106995-39-5

Molecular Formula

C11H8ClHgN

Molecular Weight

390.23 g/mol

IUPAC Name

chloro-(2-pyridin-2-ylphenyl)mercury

InChI

InChI=1S/C11H8N.ClH.Hg/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-6,8-9H;1H;/q;;+1/p-1

InChI Key

JVIXXEKUVALPQX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)[Hg]Cl

Origin of Product

United States

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